molecular formula C9H12BF3N2O4 B1525751 1-Boc-3-trifluoromethylpyrazole-5-boronic acid CAS No. 1684433-60-0

1-Boc-3-trifluoromethylpyrazole-5-boronic acid

Cat. No.: B1525751
CAS No.: 1684433-60-0
M. Wt: 280.01 g/mol
InChI Key: BOZJABNIBRHQGY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Boc-3-trifluoromethylpyrazole-5-boronic acid is a synthetic fine chemical with the molecular formula C9H12BF3N2O4 and a molecular weight of 280.4 g/mol. This compound is primarily used as a building block in the synthesis of pharmaceuticals and fine organic chemicals. Its unique structure, featuring a trifluoromethyl group and a boronic acid moiety, makes it a valuable reagent in various chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-Boc-3-trifluoromethylpyrazole-5-boronic acid typically involves multiple steps, starting from commercially available pyrazole derivatives. The process may include:

  • Boc Protection: The pyrazole nitrogen is protected using di-tert-butyl dicarbonate (Boc2O) to form the Boc-protected pyrazole.

  • Trifluoromethylation: The trifluoromethyl group is introduced using reagents like trifluoromethyltrimethylsilane (TMS-CF3) in the presence of a suitable catalyst.

  • Boronic Acid Formation: The boronic acid group is introduced through a reaction with a boronic acid derivative, such as bis(pinacolato)diboron, under palladium-catalyzed conditions.

Industrial Production Methods: On an industrial scale, the synthesis of this compound may involve optimized reaction conditions to increase yield and purity. Continuous flow chemistry and automated synthesis platforms can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions: 1-Boc-3-trifluoromethylpyrazole-5-boronic acid can undergo various chemical reactions, including:

  • Oxidation: The boronic acid group can be oxidized to form boronic esters or borates.

  • Reduction: The trifluoromethyl group can be reduced under specific conditions.

  • Substitution: The pyrazole ring can undergo nucleophilic substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and sodium perborate (NaBO3).

  • Reduction: Reduction reactions may use lithium aluminum hydride (LiAlH4) or other hydride donors.

  • Substitution: Nucleophiles such as amines or alcohols can be used, often in the presence of a base.

Major Products Formed:

  • Boronic Esters: Formed through the oxidation of the boronic acid group.

  • Reduced Trifluoromethyl Compounds: Resulting from the reduction of the trifluoromethyl group.

  • Substituted Pyrazoles: Resulting from nucleophilic substitution reactions.

Scientific Research Applications

1-Boc-3-trifluoromethylpyrazole-5-boronic acid is widely used in scientific research due to its versatility:

  • Chemistry: It serves as a key intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.

  • Biology: The compound is used in the development of bioactive molecules and probes for biological studies.

  • Medicine: It is employed in the design and synthesis of drug candidates, particularly those targeting various diseases.

  • Industry: The compound finds applications in the production of fine chemicals and materials with specific properties.

Mechanism of Action

The mechanism by which 1-Boc-3-trifluoromethylpyrazole-5-boronic acid exerts its effects depends on its specific application. In drug synthesis, it may act as a precursor that undergoes further reactions to form active pharmaceutical ingredients. The molecular targets and pathways involved would vary based on the final drug product.

Comparison with Similar Compounds

1-Boc-3-trifluoromethylpyrazole-5-boronic acid is unique due to its trifluoromethyl group and boronic acid moiety. Similar compounds include:

  • Pyrazole derivatives: These compounds lack the trifluoromethyl group or boronic acid functionality.

  • Boronic acids: These compounds may not have the trifluoromethyl group or the pyrazole ring.

  • Trifluoromethyl compounds: These compounds may not contain the boronic acid group or the pyrazole ring.

The presence of both the trifluoromethyl group and the boronic acid moiety in this compound provides unique chemical properties and reactivity, making it a valuable reagent in various applications.

Properties

IUPAC Name

[2-[(2-methylpropan-2-yl)oxycarbonyl]-5-(trifluoromethyl)pyrazol-3-yl]boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12BF3N2O4/c1-8(2,3)19-7(16)15-6(10(17)18)4-5(14-15)9(11,12)13/h4,17-18H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BOZJABNIBRHQGY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC(=NN1C(=O)OC(C)(C)C)C(F)(F)F)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12BF3N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

280.01 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-Boc-3-trifluoromethylpyrazole-5-boronic acid
Reactant of Route 2
Reactant of Route 2
1-Boc-3-trifluoromethylpyrazole-5-boronic acid
Reactant of Route 3
Reactant of Route 3
1-Boc-3-trifluoromethylpyrazole-5-boronic acid
Reactant of Route 4
1-Boc-3-trifluoromethylpyrazole-5-boronic acid
Reactant of Route 5
1-Boc-3-trifluoromethylpyrazole-5-boronic acid
Reactant of Route 6
1-Boc-3-trifluoromethylpyrazole-5-boronic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.